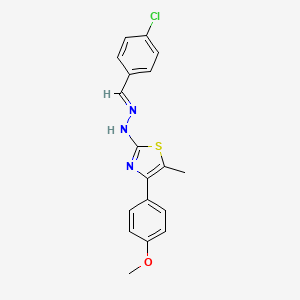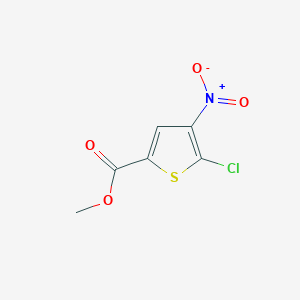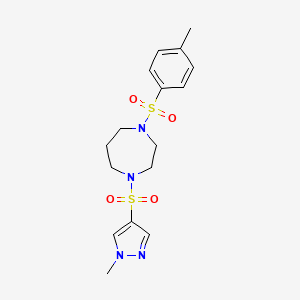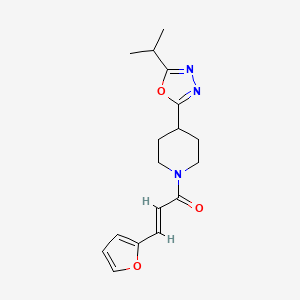
(Z)-2-((E)-(4-chlorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-5-methyl-2,3-dihydrothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an important intermediate for synthesizing Eliquis . It is prepared using P-nethoxyaniline and ethyl chloroacetate as starting materials .
Synthesis Analysis
The synthesis of this compound involves the reaction of P-nethoxyaniline with sodium nitrite solution to generate diazonium salt, which is then reacted under alkaline condition with 2-chloroacetyl acetacetic ester .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of diazonium salt from P-nethoxyaniline and sodium nitrite, and the subsequent reaction of this salt with 2-chloroacetyl acetacetic ester .Scientific Research Applications
1. Corrosion Inhibition
The compound is noted for its role in corrosion inhibition, especially regarding mild steel in acidic environments. Specifically, its variants, classified as thiazole-4-carboxylates, have been reported to effectively inhibit mild steel corrosion in hydrochloric acid solutions. The inhibitive properties are attributed to the formation of an adsorbed protective film on the steel/electrolyte interface, with their performance influenced by the substituent groups on the thiazole ring. The adsorption process was found to adhere to the Langmuir adsorption isotherm, indicating a systematic adsorption of the molecules onto the metal surface. This property is beneficial in industries where metal preservation under corrosive conditions is critical, such as in oil and gas pipelines or chemical processing equipment. The research also integrated electrochemical measurements, SEM-EDX analysis, Density Functional Theory (DFT), and molecular dynamics (MD) simulations to evaluate the compound's performance (El aoufir et al., 2020).
2. Antibacterial Activity
Another significant application is in the field of antibacterial treatment. Certain derivatives of this compound class, specifically (E)‐4‐Aryl‐2‐[2‐(1‐substituted ethylidene)hydrazinyl]thiazoles and (Z)‐3‐substituted‐4‐aryl‐2‐[(E)‐(1‐phenylethylidene)hydrazono]‐2,3‐dihydrothiazoles, have demonstrated promising antibacterial activity. The structural characterization and in vitro screening against different microbial strains revealed that most of the tested compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. These findings suggest potential therapeutic applications of these compounds in treating bacterial infections (Hassan et al., 2013).
Future Directions
properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-12-17(14-5-9-16(23-2)10-6-14)21-18(24-12)22-20-11-13-3-7-15(19)8-4-13/h3-11H,1-2H3,(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIAUSZDIDPOBC-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NN=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((E)-(4-chlorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-5-methyl-2,3-dihydrothiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenecarboxamide](/img/structure/B2471436.png)
![6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2471438.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide](/img/structure/B2471439.png)
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide](/img/structure/B2471440.png)


![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2471449.png)
![3-[(Dimethylamino)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2471450.png)

![Ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2471452.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2471453.png)


